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Compound of Interest

Compound Name: Ethyl 4-formamidobenzoate

Cat. No.: B057050 Get Quote

Spectroscopic Profile of Ethyl 4-
formamidobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
formamidobenzoate (also known as N-Formylbenzocaine), a compound of interest in

pharmaceutical research and development. The following sections detail its spectral

characteristics based on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended to serve as a valuable resource for the identification,

characterization, and quality control of this molecule.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for Ethyl 4-
formamidobenzoate. It is important to note that while mass spectrometry data is based on

experimental findings, a complete set of publicly available, experimentally determined ¹H NMR,

¹³C NMR, and IR spectra for this specific compound is limited. Therefore, the NMR and IR data

presented below are based on established chemical shift and absorption band correlations for

analogous structures and functional groups.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.3 - 8.5 Singlet 1H N-H (amide)

~8.2 Singlet 1H H-C=O (formyl)

~8.0 Doublet 2H
Ar-H (ortho to -

COOEt)

~7.6 Doublet 2H
Ar-H (ortho to -

NHCHO)

4.35 Quartet 2H O-CH₂-CH₃

1.38 Triplet 3H O-CH₂-CH₃

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~166 C=O (ester)

~160 C=O (amide)

~143 Ar-C (C-NHCHO)

~131 Ar-C (CH, ortho to -COOEt)

~127 Ar-C (C-COOEt)

~119 Ar-C (CH, ortho to -NHCHO)

~61 O-CH₂

~14 CH₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch (amide)

~3050 Weak C-H stretch (aromatic)

~2980, ~2940 Weak C-H stretch (aliphatic)

~1715 Strong C=O stretch (ester)

~1680 Strong C=O stretch (amide I)

~1600, ~1520 Medium C=C stretch (aromatic ring)

~1540 Medium N-H bend (amide II)

~1270 Strong C-O stretch (ester)

~1200 Medium C-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity Proposed Fragment

193 Moderate [M]⁺ (Molecular Ion)

148 High [M - OCH₂CH₃]⁺

120 High
[M - OCH₂CH₃ - CO]⁺ or

[C₆H₄NHCHO]⁺

92 Moderate [C₆H₄NH₂]⁺

65 Moderate [C₅H₅]⁺

The molecular weight of Ethyl 4-formamidobenzoate (C₁₀H₁₁NO₃) is 193.20 g/mol .[1]

Experimental Protocols & Workflows
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The acquisition of high-quality spectroscopic data is fundamental for accurate structural

elucidation and purity assessment. Below are detailed methodologies for the key analytical

techniques discussed in this guide.

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a compound like Ethyl 4-
formamidobenzoate is depicted below. This process ensures a systematic and

comprehensive analysis of the molecular structure.

Sample Preparation

Spectroscopic Analysis

Structure Elucidation

Synthesis & Purification Purity Check (TLC, HPLC)

NMR (¹H, ¹³C)

FT-IR

Mass Spectrometry

Data Integration & Interpretation Structure Confirmation

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Sample Preparation:

Approximately 5-10 mg of Ethyl 4-formamidobenzoate is accurately weighed and dissolved

in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
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A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

The NMR spectrometer is tuned to the proton frequency (e.g., 400 or 600 MHz).

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse experiment is performed to acquire the Free Induction Decay (FID).

The FID is then subjected to Fourier transformation, phasing, and baseline correction to

obtain the final spectrum.

Integration of the signals is performed to determine the relative number of protons for each

resonance.

¹³C NMR Spectroscopy:

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 or 150 MHz).

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-

H coupling, resulting in single lines for each unique carbon atom.

Due to the low natural abundance of ¹³C, a larger number of scans are typically required to

achieve an adequate signal-to-noise ratio compared to ¹H NMR.

The acquired FID is processed similarly to the ¹H NMR data. The solvent signal is commonly

used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.
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The mixture is then placed into a pellet-pressing die.

A hydraulic press is used to apply several tons of pressure to the die, forming a thin,

transparent pellet.

Data Acquisition:

A background spectrum of a pure KBr pellet or the empty sample compartment is recorded

to subtract the contributions from atmospheric water and carbon dioxide.

The KBr pellet containing the sample is placed in the sample holder of the FT-IR

spectrometer.

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized in a high vacuum environment.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing the ejection of an electron from the molecule to form a positively charged

molecular ion ([M]⁺).

The high energy of the electron beam also induces fragmentation of the molecular ion into

smaller, characteristic fragment ions.

Mass Analysis and Detection:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

